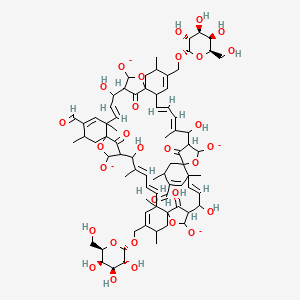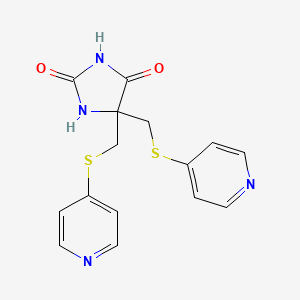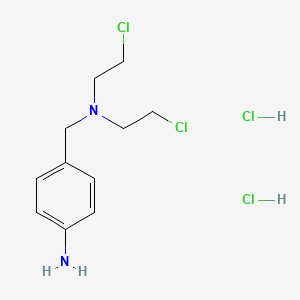
Quartromicin A1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quartromicin A1 is a unique member of the spirotetronate family of natural products. It is isolated from the bacterium Amycolatopsis orientalis and is known for its significant antiviral activity against herpes simplex virus type 1, influenza virus type A, and human immunodeficiency virus . This compound is part of a group of compounds that includes six components: A1, A2, A3, D1, D2, and D3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The biosynthesis of quartromicin A1 involves the production of two alternative polyketide chains by a single polyketide synthase assembly line . The biosynthetic gene cluster responsible for this compound production has been identified, and the biochemical results confirmed the incorporation of 1,3-bisphosphoglycerate into the tetronate ring . The intermediates of this ring were also reconstructed in vitro .
Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using the bacterium Amycolatopsis orientalis . The fermentation conditions are optimized to maximize the yield of this compound, and the compound is subsequently isolated and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Quartromicin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the compound .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced antiviral activity . These derivatives are studied for their potential use in treating viral infections .
Applications De Recherche Scientifique
Quartromicin A1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique spirotetronate structure and its potential as a lead compound for developing new antiviral agents . In biology, this compound is used to study the mechanisms of viral inhibition and the interactions between viral proteins and host cells . In medicine, it is investigated for its potential use in treating viral infections, including herpes simplex virus type 1, influenza virus type A, and human immunodeficiency virus . In industry, this compound is explored for its potential use in developing antiviral coatings and materials .
Mécanisme D'action
The mechanism of action of quartromicin A1 involves the inhibition of viral replication by targeting specific viral proteins and interfering with their function . The compound binds to viral enzymes and prevents them from catalyzing essential reactions required for viral replication . This inhibition leads to a decrease in viral load and helps control the spread of the infection .
Comparaison Avec Des Composés Similaires
Quartromicin A1 is compared with other spirotetronate compounds such as tetrocarcin A, kijanimicin, and chlorothricin . While these compounds share similar structural features, this compound is unique due to its specific antiviral activity against a broader range of viruses . The comparison highlights the distinct structural elements of this compound, including its novel 32-member carbocyclic architecture and the presence of four spirotetronic acid units connected by enone linkers .
List of Similar Compounds:- Tetrocarcin A
- Kijanimicin
- Chlorothricin
- Abyssomicin
- Tetronothiodin
This compound stands out among these compounds due to its unique structural features and broad-spectrum antiviral activity .
Propriétés
Numéro CAS |
136765-19-0 |
|---|---|
Formule moléculaire |
C77H98O30-4 |
Poids moléculaire |
1503.6 g/mol |
Nom IUPAC |
(7E,19E,21E,33E,45E,47E)-4,30-diformyl-9,23,35,49-tetrahydroxy-3,6,15,18,22,29,32,41,48-nonamethyl-53,54,55,56-tetraoxo-16,42-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-11,25,37,51-tetrolate |
InChI |
InChI=1S/C77H98O30/c1-34-12-10-14-44-20-40(32-100-69-59(90)57(88)55(86)47(30-80)102-69)36(3)21-74(44)61(92)49(65(96)104-74)45(82)15-18-72(8)25-41(28-78)38(5)23-77(72)64(95)52(68(99)107-77)54(85)35(2)13-11-17-71(7)27-43(33-101-70-60(91)58(89)56(87)48(31-81)103-70)39(6)24-75(71)62(93)50(66(97)105-75)46(83)16-19-73(9)26-42(29-79)37(4)22-76(73)63(94)51(53(34)84)67(98)106-76/h10-20,25-29,36-39,44-60,65-70,80-91H,21-24,30-33H2,1-9H3/q-4/b14-10+,17-11+,18-15+,19-16+,34-12+,35-13+/t36?,37?,38?,39?,44?,45?,46?,47-,48-,49?,50?,51?,52?,53?,54?,55+,56+,57+,58+,59-,60-,65?,66?,67?,68?,69+,70+,71?,72?,73?,74?,75?,76?,77?/m1/s1 |
Clé InChI |
JJNPIRKBXBBKHB-MNKRQEGKSA-N |
SMILES isomérique |
CC1CC23C(/C=C/C=C(/C(C4C(OC5(C4=O)CC(C(=CC5(/C=C/C(C6C(OC7(C6=O)CC(C(=CC7(/C=C/C=C(/C(C8C(OC9(C8=O)CC(C(=CC9(/C=C/C(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)\C)C)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C)[O-])O)C)C=O)C)[O-])O)\C)C=C1CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
CC1CC23C(C=CC=C(C(C4C(OC5(C4=O)CC(C(=CC5(C=CC(C6C(OC7(C6=O)CC(C(=CC7(C=CC=C(C(C8C(OC9(C8=O)CC(C(=CC9(C=CC(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)C)C)COC2C(C(C(C(O2)CO)O)O)O)C)[O-])O)C)C=O)C)[O-])O)C)C=C1COC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)







